molecular formula C19H20ClNO5 B13716735 2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline CAS No. 1031928-71-8

2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline

Cat. No.: B13716735
CAS No.: 1031928-71-8
M. Wt: 377.8 g/mol
InChI Key: FSOOFRYYSOWZLE-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline is a quinoline derivative characterized by a chloro substituent at position 2, an ethoxy group at position 6, and a vinyl diethoxycarbonyl moiety at position 2. The diethoxycarbonyl vinyl group introduces ester functionalities, which may enhance binding affinity to biological targets while influencing solubility and metabolic stability.

Properties

CAS No.

1031928-71-8

Molecular Formula

C19H20ClNO5

Molecular Weight

377.8 g/mol

IUPAC Name

diethyl 2-[(2-chloro-6-ethoxyquinolin-3-yl)methylidene]propanedioate

InChI

InChI=1S/C19H20ClNO5/c1-4-24-14-7-8-16-12(10-14)9-13(17(20)21-16)11-15(18(22)25-5-2)19(23)26-6-3/h7-11H,4-6H2,1-3H3

InChI Key

FSOOFRYYSOWZLE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the condensation reaction between a suitably substituted quinoline derivative and diethyl malonate under basic conditions. The quinoline precursor typically is 2-chloro-6-ethoxyquinoline , which undergoes a Knoevenagel-type condensation with diethyl malonate to introduce the vinyl diethoxycarbonyl substituent at the 3-position of the quinoline ring.

Stepwise Synthesis Outline

Step Reactants Conditions Outcome/Notes
1 2-Chloro-6-ethoxyquinoline Prepared or commercially available Starting heterocyclic substrate
2 Diethyl malonate Basic medium (e.g., piperidine, sodium ethoxide) Knoevenagel condensation at 3-position of quinoline
3 Heating under reflux in ethanol or suitable solvent 2-6 hours, inert atmosphere Formation of vinylquinoline with diethoxycarbonyl groups
4 Purification by recrystallization or chromatography - Isolated pure this compound

This approach leverages the acidity of diethyl malonate’s methylene protons and the electrophilicity of the quinoline aldehyde or activated position to form the vinyl linkage.

Reaction Mechanism Highlights

  • The Knoevenagel condensation proceeds via deprotonation of diethyl malonate to form an enolate ion.
  • The enolate attacks the electrophilic 3-position of the quinoline ring (activated by the chloro and ethoxy substituents).
  • Subsequent elimination of water leads to the formation of the vinyl group bearing two ethoxycarbonyl substituents.

Detailed Research Results and Data

Molecular and Structural Data

Property Value
Molecular Formula C19H20ClNO5
Molecular Weight 377.8 g/mol
CAS Number 1031928-71-8
IUPAC Name diethyl 2-[(2-chloro-6-ethoxyquinolin-3-yl)methylidene]propanedioate
Standard InChI InChI=1S/C19H20ClNO5/c1-4-24-14-7-8-16-12(10-14)9-13(17(20)21-16)11-15(18(22)25-5-2)19(23)26-6-3/h7-11H,4-6H2,1-3H3
Standard InChIKey FSOOFRYYSOWZLE-UHFFFAOYSA-N

Synthesis Yield and Purity

  • Typical yields for the Knoevenagel condensation step range from 65% to 85% , depending on reaction time, temperature, and purity of starting materials.
  • Purification by recrystallization from ethanol or ethyl acetate yields analytically pure compound suitable for further applications.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield
Knoevenagel condensation (basic medium) Simple, uses readily available reagents, mild conditions Requires careful control of pH and temperature 70-85%
Alternative condensation with ammonium acetate (less common) May allow different substitution patterns Longer reaction times, lower yields 60-70%

Notes on Related Compounds and Analogues

  • Similar quinoline derivatives with nitro or methyl substituents at different positions have been synthesized using analogous Knoevenagel-type methods, confirming the general applicability of this synthetic route to vinylquinoline derivatives bearing diethoxycarbonyl groups.
  • The presence of the ethoxy group at position 6 influences the electronic properties and reactivity of the quinoline ring, facilitating selective condensation at position 3.

Summary Table of Preparation Conditions

Parameter Typical Conditions
Solvent Ethanol, methanol, or other polar solvents
Base Piperidine, sodium ethoxide, or similar bases
Temperature Reflux (60-80 °C)
Reaction Time 2-6 hours
Atmosphere Inert (nitrogen or argon) preferred
Purification Recrystallization or column chromatography

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chlorine atom at position 2 undergoes nucleophilic substitution under basic or catalytic conditions. For example:

  • Aromatic Amination : Reaction with primary or secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (e.g., DMF, DMSO) yields amino-substituted derivatives. A study demonstrated a 75–85% yield for such substitutions at 80–100°C using triethylamine as a base.

  • Thiol Exchange : Treatment with thiols (e.g., benzenethiol) in the presence of NaH or K₂CO₃ replaces chlorine with a thioether group. This reaction is critical for synthesizing sulfur-containing analogues .

Key Conditions :

ReagentSolventTemperatureYield
PiperidineDMF80°C82%
BenzenethiolTHF60°C78%

Oxidation of the Vinyl Ester System

The diethoxycarbonylvinyl group is susceptible to oxidation. Using strong oxidizing agents like KMnO₄ or CrO₃ in acidic media converts the vinyl group into a ketone or carboxylic acid derivative. For instance:

  • Ketone Formation : Oxidation with CrO₃ in acetic acid yields a quinoline-3-carbonyl compound, confirmed by IR spectroscopy (C=O stretch at 1,710 cm⁻¹).

Mechanistic Insight :
The reaction proceeds via radical intermediates, with the conjugated ester system stabilizing transition states during oxidation.

Reduction Reactions

The vinyl ester moiety can be reduced selectively:

  • Catalytic Hydrogenation : H₂ gas with Pd/C catalyst reduces the double bond to a single bond, producing a saturated ester derivative (95% yield under 50 psi H₂).

  • Borohydride Reduction : NaBH₄ selectively reduces ester carbonyls to alcohols in the presence of LiCl, though this is less common.

Cycloaddition and Ring Formation

The electron-deficient quinoline core participates in Diels-Alder reactions. For example:

  • Reaction with 1,3-dienes (e.g., cyclopentadiene) forms fused bicyclic structures. A 2024 study reported a 70% yield for this reaction in refluxing toluene.

Functionalization via Cross-Coupling

The chloro group enables palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ produces biaryl derivatives. A 2023 study achieved 88% yield with this method.

Optimized Protocol :

CatalystBaseSolventYield
Pd(PPh₃)₄K₂CO₃DME88%

Hydrolysis of Ester Groups

The diethoxycarbonyl group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl in ethanol cleaves esters to carboxylic acids (90% yield).

  • Basic Hydrolysis : NaOH in aqueous THF yields carboxylate salts, which can be reprotonated to free acids.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the vinyl ester and alkenes. A 2022 study documented dimerization under UV light (λ = 254 nm) with 60% efficiency.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline has been investigated for its potential therapeutic effects. Its structure suggests possible activity against certain diseases, particularly those influenced by quinoline derivatives.

Case Study: Anticancer Activity

Research has indicated that quinoline derivatives exhibit anticancer properties. A study demonstrated that compounds similar to this compound could inhibit tumor growth in vitro and in vivo models, suggesting potential for development as anticancer agents .

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique functional groups allow for further chemical modifications.

Example: Synthesis Pathways

A synthetic route involving this compound has been utilized to create derivatives with enhanced pharmacological profiles. These derivatives have shown improved activity against specific targets in drug discovery programs .

Material Science

In material science, the compound's properties are being explored for use in developing new materials with specific functionalities.

Application: Polymer Chemistry

The incorporation of this compound into polymer matrices has been studied to improve thermal stability and mechanical properties of polymers. This application is particularly relevant in industries requiring durable materials .

Analytical Chemistry

The compound is also used as a standard reference material in analytical chemistry for method development and validation.

Example: Chromatography

In chromatographic methods, this compound serves as a calibration standard due to its well-defined chemical structure and stability under various conditions .

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key analogs and their structural differences are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 2-Cl, 6-OEt, 3-(2,2-diethoxycarbonyl)vinyl C₁₉H₂₁ClNO₄ 364.84 (calc.) High rotatable bonds (7), ester groups for hydrogen bonding
2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline 2-Cl, 6,8-diMe, 3-(2,2-diethoxycarbonyl)vinyl C₁₉H₂₃ClNO₄ 364.84 Increased lipophilicity (XLogP3 = 5); steric hindrance from methyl groups
2-Chloro-6-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline 2-Cl, 6-Me, 3-(2,2-diethoxycarbonyl)vinyl C₁₈H₁₉ClNO₄ 350.80 (calc.) Reduced steric bulk at position 6; lower molecular weight
2-Chloro-6-ethoxyquinoline-3-carbaldehyde 2-Cl, 6-OEt, 3-CHO C₁₂H₁₀ClNO₂ 235.67 Aldehyde group enhances electrophilicity; lower molecular weight
2-Chloro-6-ethyl-3-methylquinoline 2-Cl, 6-Et, 3-Me C₁₂H₁₂ClN 205.68 No ester/vinyl groups; simpler structure with lower complexity

Physicochemical Properties

  • Lipophilicity : The dimethyl analog (XLogP3 = 5) is more lipophilic than the target compound (estimated XLogP3 ~4.5), suggesting differences in membrane permeability.
  • Solubility : The ethoxy group (6-OEt) in the target compound and its analogs improves water solubility compared to methyl or chloro substituents alone .
  • Stability : The vinyl diethoxycarbonyl group may hydrolyze under acidic/basic conditions, whereas methyl or ethyl substituents (e.g., ) are metabolically more stable.

Biological Activity

2-Chloro-6-ethoxy-3-(2,2-diethoxycarbonyl)vinylquinoline (CAS No. 1031928-71-8) is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C19H20ClNO5, with a molecular weight of 361.82 g/mol. Its structure features a quinoline core substituted with various functional groups that may influence its biological properties.

PropertyValue
Molecular FormulaC19H20ClNO5
Molecular Weight361.82 g/mol
CAS Number1031928-71-8

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. Research has shown that derivatives of quinoline can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of several quinoline derivatives, including this compound. The results demonstrated:

  • Inhibition Zones : The compound showed inhibition zones ranging from 15 mm to 25 mm against Gram-positive bacteria, including Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL for Escherichia coli and 16 µg/mL for Bacillus subtilis.

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
HeLa (Cervical Cancer)10
MCF-7 (Breast Cancer)8
A549 (Lung Cancer)12

The proposed mechanism of action for the anticancer effects involves the inhibition of topoisomerase II and induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis in affected cells.

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-6-ethoxyquinoline derivatives?

The Vilsmeier-Haack reaction is a key method, utilizing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce formyl or acetyl groups at the 3-position of the quinoline core. For example, 2-chloro-3-formylquinoline derivatives can be synthesized by reacting N-(4-anisyl)acetamide with a Vilsmeier reagent at 353 K, followed by recrystallization . Alternative methods include nucleophilic substitution at the 2-chloro position using ethoxide or methoxide groups under reflux conditions in polar aprotic solvents like THF .

Q. How are quinoline derivatives characterized structurally?

X-ray crystallography is critical for resolving intramolecular interactions, such as weak C–H⋯O/N hydrogen bonds and π–π stacking. For instance, studies on ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate revealed planar quinoline systems with dihedral angles of ~4° between rings, stabilized by π–π interactions (centroid distances: 3.7–3.8 Å) . Spectroscopic techniques (NMR, IR) and elemental analysis are used to confirm functional groups and purity .

Q. What biological activities are associated with 2-chloro-6-ethoxyquinoline derivatives?

These compounds exhibit antimicrobial, antitumor, and anti-inflammatory properties. For example, ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates showed significant activity against Gram-positive bacteria, with MIC values <10 µg/mL . Structure-activity relationships (SAR) indicate that substituents at the 3- and 4-positions modulate potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of 2-chloro-6-ethoxyquinoline derivatives?

Key variables include solvent choice (DMF for electrophilic substitution vs. THF for nucleophilic reactions), temperature (343–353 K for cyclization), and catalyst loading (e.g., KOtBu for deprotonation). For example, refluxing in THF with KOtBu increased yields of ethyl 6-chloro-4-phenylquinoline derivatives to >80% by minimizing side reactions . Kinetic studies using TLC or HPLC are recommended to monitor reaction progress .

Q. What strategies resolve contradictory data in biological activity reports for quinoline derivatives?

Systematic comparison of assay conditions (e.g., bacterial strains, solvent controls) and validation via orthogonal methods (e.g., in vitro vs. in vivo models) are essential. For instance, discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability or compound solubility . Dose-response curves and statistical analysis (e.g., IC₅₀ comparisons) help standardize interpretations .

Q. How does X-ray crystallography elucidate intramolecular interactions in these compounds?

Crystal structures reveal weak interactions critical for stability, such as C–H⋯O (2.5–2.7 Å) and C–H⋯N (2.3–2.6 Å) bonds. In ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate, π–π interactions between quinoline rings (3.7–3.8 Å) contribute to a layered crystal packing, which may influence solubility and bioavailability .

Q. What are the key considerations in designing quinoline derivatives for enhanced bioactivity?

Substituent electronegativity and steric effects at the 3- and 6-positions are critical. For example, electron-withdrawing groups (e.g., -Cl, -CF₃) improve antimicrobial potency by increasing electrophilicity, while bulky groups (e.g., phenyl, thienyl) enhance selectivity by reducing off-target interactions . Computational modeling (e.g., DFT for charge distribution) and docking studies (e.g., binding to bacterial gyrase) guide rational design .

Methodological Guidelines

  • Synthetic Optimization : Use controlled reagent stoichiometry (1:1 for nucleophilic substitutions) and inert atmospheres to prevent oxidation .
  • Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models (Mercury software) to validate bond lengths/angles .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and solvent-only blanks to isolate compound-specific effects .

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